molecular formula C18H16N4O B2480316 (1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903255-77-5

(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2480316
CAS RN: 1903255-77-5
M. Wt: 304.353
InChI Key: ZRZMVMANEKUQQE-UHFFFAOYSA-N
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Description

Indole derivatives are of wide interest because of their diverse biological and clinical applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a well-known methodology in synthetic organic chemistry for creating carbon–carbon and carbon–heteroatom bonds . They provide enhanced yields, simple workup, and higher selectivity .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and depend on the specific structure of the derivative. For example, some indole derivatives have been found to inhibit certain enzymes, such as RIPK1 .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The physical and chemical properties of specific indole derivatives would depend on their exact structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that our compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . This indicates that our compound could be explored for its potential use in treating inflammatory conditions.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to have anticancer properties, suggesting that our compound could be investigated for its potential use in cancer treatment.

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of HIV.

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial properties . This indicates that our compound could be explored for its potential use in combating various microbial infections.

Antitubercular Activity

Indole derivatives have also been found to have antitubercular activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This indicates that our compound could be explored for its potential use in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to exhibit antimalarial properties . This suggests that our compound could potentially be used in the development of new drugs for the treatment of malaria.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and testing their biological activities.

properties

IUPAC Name

1H-indol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(16-7-11-3-1-2-4-14(11)21-16)22-12-5-6-17(22)13-9-19-10-20-15(13)8-12/h1-4,7,9-10,12,17,21H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZMVMANEKUQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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